molecular formula C10H15N B2686869 (2S)-2-(3-Methylphenyl)propan-1-amine CAS No. 1644120-23-9

(2S)-2-(3-Methylphenyl)propan-1-amine

Cat. No.: B2686869
CAS No.: 1644120-23-9
M. Wt: 149.237
InChI Key: HAAKRJFFUVWYAE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3-Methylphenyl)propan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine class, characterized by the presence of an amino group attached to a carbon atom. It is structurally related to amphetamines, which are known for their stimulant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group of 3-methylbenzaldehyde is converted to an imine intermediate through a reaction with ammonia or a primary amine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Methylphenyl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: Secondary and tertiary amines are the primary products.

    Substitution: Various halogenated derivatives can be formed.

Scientific Research Applications

(2S)-2-(3-Methylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, especially in the treatment of neurological disorders.

    Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Methylphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Structurally similar but lacks the methyl group on the phenyl ring.

    Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

    Phenethylamine: Lacks the methyl group on the phenyl ring and the additional carbon in the side chain.

Uniqueness

(2S)-2-(3-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group on the phenyl ring can affect its binding affinity and selectivity for certain receptors, distinguishing it from other related compounds.

Properties

IUPAC Name

(2S)-2-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKRJFFUVWYAE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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